![molecular formula C14H13ClN2O2 B1428110 5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid CAS No. 1283531-62-3](/img/structure/B1428110.png)
5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid
Overview
Description
5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid is a chemical compound with the CAS Number: 1283531-62-3 . It has a molecular weight of 276.72 . The IUPAC name for this compound is 5-chloro-2-{[(6-methyl-2-pyridinyl)methyl]amino}benzoic acid .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C14H13ClN2O2/c1-9-3-2-4-11(17-9)8-16-13-6-5-10(15)7-12(13)14(18)19/h2-7,16H,8H2,1H3,(H,18,19) . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Positron Emission Tomography (PET) Radioligand Development
The compound has been used in the preparation of PET radioligands, such as [11C]MK-1064, which are applicable in imaging specific receptors like the orexin-2 receptor .
Anticancer Drug Binding Studies
It has been involved in spectroscopic investigations related to anticancer drug binding to proteins like bovine serum albumin, which is crucial for understanding drug efficacy and distribution .
Antimicrobial Activity
Derivatives of this compound have been synthesized and screened for their antimicrobial activity, indicating its potential use in developing new antimicrobial agents .
Chemical Research and Development
This chemical exhibits a unique blend of reactivity and selectivity due to its high purity, making it valuable for various research and development endeavors .
Catalytic Protodeboronation
It has applications in catalytic protodeboronation processes, which are significant in organic synthesis and pharmaceutical research .
Chemical Properties Analysis
The compound’s chemical properties, such as melting point, boiling point, density, molecular formula, and weight, are studied to understand its physical properties and potential toxicity, which is essential for safe handling and application in research .
properties
IUPAC Name |
5-chloro-2-[(6-methylpyridin-2-yl)methylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9-3-2-4-11(17-9)8-16-13-6-5-10(15)7-12(13)14(18)19/h2-7,16H,8H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKQYMKMTLTCDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNC2=C(C=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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